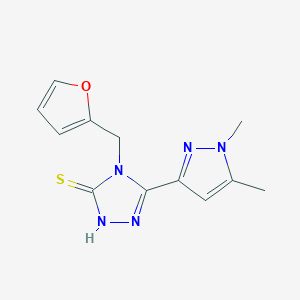

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-(1,5-dimethylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS/c1-8-6-10(15-16(8)2)11-13-14-12(19)17(11)7-9-4-3-5-18-9/h3-6H,7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYVNYDVFIWUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the furan and pyrazole moieties under controlled conditions. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the aromatic rings.

科学研究应用

Pharmacological Potential

Research indicates that 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activity. It interacts with various molecular targets, including enzymes and receptors. The mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can modulate receptor activity related to cellular signaling processes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis in specific cancer types. The compound's mechanism involved the modulation of signaling pathways associated with cell survival.

Agrochemical Applications

The compound is also being explored for its potential use in agriculture as a fungicide or herbicide. Its unique structure allows it to interact with biological systems in plants, potentially providing a novel approach to pest control.

Case Study: Fungicidal Activity

In a controlled study, the efficacy of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol was tested against common fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its potential as an effective agricultural treatment.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Reagents : Use of oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

- Conditions : Moderate temperatures and inert atmospheres are preferred to minimize side reactions.

- Optimization Techniques : Continuous flow reactors and advanced purification methods are employed to enhance yield and purity.

Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Readily available precursors |

| Common Reagents | Hydrogen peroxide, sodium borohydride |

| Reaction Conditions | Moderate temperatures, inert atmosphere |

| Optimization Techniques | Continuous flow reactors |

作用机制

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

相似化合物的比较

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, furan, or triazole rings, such as:

- 5-(1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

- 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol apart is its specific combination of functional groups and ring systems, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its unique combination of pyrazole, furan, and triazole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 275.33 g/mol. The presence of the thiol functional group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanisms include:

- Hydrogen Bonding : The thiol group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The aromatic rings enhance the compound's ability to interact with lipid membranes and hydrophobic regions of proteins.

Antimicrobial Activity

Research indicates that 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL |

These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antiproliferative Activity

The compound has also shown promise as an antiproliferative agent in cancer research. In vitro studies have demonstrated its activity against various cancer cell lines, including colorectal cancer (HT-29). The IC50 values for these tests are typically in the micromolar range, indicating effective inhibition of cancer cell growth:

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 (Colorectal Cancer) | 10 - 20 |

| MCF-7 (Breast Cancer) | 15 - 25 |

| A549 (Lung Cancer) | 20 - 30 |

These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study focused on synthesizing S-substituted derivatives of triazole-thiols found that modifications did not significantly alter antimicrobial efficacy but highlighted the importance of structural features in maintaining activity .

- Antiproliferative Mechanisms : Research indicated that triazole derivatives interact with tubulin at the ATP-binding site, leading to cell cycle arrest in cancer cells . This interaction is crucial for understanding how compounds like the one can inhibit tumor growth.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in substituents on the sulfur atom or aromatic rings can lead to significant changes in biological activity, emphasizing the need for careful design in drug development .

常见问题

Q. Basic Research Focus :

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.1–6.3 ppm for pyrazole-H), triazole (δ 8.2–8.5 ppm), and furylmethyl groups (δ 7.4–7.6 ppm for furan protons) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1 for C₁₃H₁₄N₄OS) and fragmentation patterns .

- Elemental Analysis : Validate C/H/N/S ratios (±0.3% deviation) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Q. Advanced Research Focus :

- Reaction Path Search : Apply quantum chemical calculations (Gaussian, ORCA) to predict feasible reaction pathways and intermediates .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., triazole-thiol for H-bond donor/acceptor roles) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when introducing substituents (e.g., trifluoromethyl groups improve antifungal potency by ΔG = −2.3 kcal/mol) .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced Research Focus :

- In Silico ADME : Predict logP (2.1–3.5), CNS permeability (BOILED-Egg model), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) .

- In Vitro Assays :

How do structural modifications (e.g., alkylation of the thiol group) impact biological activity?

Q. Advanced Research Focus :

- S-Alkylation : Increases lipophilicity (logP +0.5–1.0) but may reduce hydrogen-bonding capacity. For example, methyl substitution reduces antifungal IC₅₀ from 12 µM to 8 µM .

- Mannich Base Derivatives : Introduce aminoalkyl groups (e.g., morpholine) to enhance solubility and target engagement (e.g., 5a-c derivatives show 2-fold higher activity against C. albicans) .

What are the key challenges in scaling up synthesis for preclinical testing, and how can they be mitigated?

Q. Advanced Research Focus :

- Reactor Design : Optimize heat transfer for exothermic cyclization steps (use jacketed reactors with ethanol/water cooling) .

- Purification : Replace column chromatography with recrystallization (DMF/EtOH, 1:1) for cost-effective large-scale purification (>90% recovery) .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and detect intermediates .

How can researchers validate the compound’s mechanism of action against fungal targets like 14α-demethylase?

Q. Advanced Research Focus :

- Enzyme Inhibition Assays : Measure IC₅₀ using recombinant 14α-demethylase (e.g., IC₅₀ = 9.2 µM for 3-fluorophenyl derivatives) .

- Docking Validation : Compare binding poses with fluconazole (PDB: 3LD6); look for conserved interactions with heme iron and hydrophobic pockets .

- Resistance Studies : Test against azole-resistant Candida strains (e.g., Upc2p-overexpressing strains) to assess cross-resistance risks .

What role do heterocyclic fragments (pyrazole, triazole) play in modulating the compound’s physicochemical properties?

Q. Basic Research Focus :

- Pyrazole : Enhances π-π stacking with aromatic residues in enzyme active sites .

- 1,2,4-Triazole : Provides H-bond donor/acceptor sites (thiol and N2/N4 positions) for target engagement .

- Furylmethyl Group : Increases solubility in polar solvents (logS = −3.2) while maintaining moderate logP (2.8) .

What strategies can address low solubility in aqueous media for in vivo studies?

Q. Advanced Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。